molecular formula C8H11IO2 B8680050 Methyl 7-iodohept-5-ynoate CAS No. 31776-12-2

Methyl 7-iodohept-5-ynoate

Cat. No. B8680050
Key on ui cas rn: 31776-12-2
M. Wt: 266.08 g/mol
InChI Key: WIKIKPVACBCKQK-UHFFFAOYSA-N
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Patent
US08883139B2

Procedure details

A solution of (30) (1.347 g, 8.6 mmol) in 5 mL dichloromethane was added to a mixture of triphenylphosphine (2.725 g, 10.4 mmol), imidazole (726 mg, 10.7 mmol), and iodine (2.602 g, 10.3 mmol) in 34 mL dichloromethane, rinsing with 5 mL dichloromethane. After 40 minutes, the dichloromethane was evaporated in vacuo to about 2 mL and the resulting mixture filtered through basic alumina, washing with 10% ethyl acetate/hexanes. Purification by flash chromatography on silica gel (10% ethyl acetate/hexanes) gave 1.878 g (7.1 mmol, 83%) of the propargyl iodide.
Quantity
1.347 g
Type
reactant
Reaction Step One
Quantity
2.725 g
Type
reactant
Reaction Step One
Quantity
726 mg
Type
reactant
Reaction Step One
Quantity
2.602 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:36]I>ClCCl>[CH3:1][O:2][C:3](=[O:11])[CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9][I:36]

Inputs

Step One
Name
Quantity
1.347 g
Type
reactant
Smiles
COC(CCCC#CCO)=O
Name
Quantity
2.725 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
726 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
2.602 g
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
34 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsing with 5 mL dichloromethane
CUSTOM
Type
CUSTOM
Details
the dichloromethane was evaporated in vacuo to about 2 mL
FILTRATION
Type
FILTRATION
Details
the resulting mixture filtered through basic alumina
WASH
Type
WASH
Details
washing with 10% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (10% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC(CCCC#CCI)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.1 mmol
AMOUNT: MASS 1.878 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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